molecular formula C17H19BrClNO2 B1407492 Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride CAS No. 1216531-49-5

Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride

Cat. No. B1407492
CAS RN: 1216531-49-5
M. Wt: 384.7 g/mol
InChI Key: VELXJUPWSLVXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride is a chemical compound with the molecular formula C17H19BrClNO2 . It is also known as BBIMB.

Scientific Research Applications

Synthesis and Optical Properties

  • Synthesis and Optical Nonlinear Properties : Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride is used in the synthesis of Schiff base compounds, which are studied for their nonlinear refractive index and optical limiting properties. These properties make them suitable for applications in optical limiters (Abdullmajed et al., 2021).

Chemical Synthesis and Modifications

  • Formation of Peptidyl 2,2-difluoro-3-aminopropionate : The compound serves as a precursor in the synthesis of novel proteinase inhibitors through the Reformatsky reaction, demonstrating its utility in creating potential therapeutic agents (Angelastro et al., 1992).
  • Synthesis of Novel Benzoxazine Derivatives : It's involved in the synthesis of novel 2-chloro-[1,3] benzoxazine ring compounds, which exhibit significant antibacterial ability, highlighting its role in developing new antimicrobial agents (Shakir et al., 2020).

Pharmaceutical Research

  • Development of β3-Adrenoceptor Agonists : It's used in the development of potent and selective β3-adrenoceptor agonists, specifically for the treatment of preterm labor, emphasizing its significance in pharmaceutical research (Croci et al., 2007).

Molecular and Supramolecular Chemistry

  • Supramolecular Structures Study : The compound is used in the study of hydrogen-bonded supramolecular structures, providing insights into molecular interactions and potential applications in materials science (Portilla et al., 2007).

properties

IUPAC Name

ethyl 4-[[(4-bromophenyl)methylamino]methyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2.ClH/c1-2-21-17(20)15-7-3-13(4-8-15)11-19-12-14-5-9-16(18)10-6-14;/h3-10,19H,2,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELXJUPWSLVXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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